(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes phenyl groups and a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butenyl Chain: This step involves the reaction of a suitable starting material, such as a butenyl halide, with a phenylamine derivative under basic conditions.
Addition of the Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Ammonia (NH3)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated alcohols
Substitution: Amines, Thiols
Scientific Research Applications
(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol: shares similarities with other phenyl-substituted butenyl amines, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
505085-77-8 |
---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(2R)-4-phenyl-2-[[(1R)-1-phenylbut-3-enyl]amino]but-3-en-1-ol |
InChI |
InChI=1S/C20H23NO/c1-2-9-20(18-12-7-4-8-13-18)21-19(16-22)15-14-17-10-5-3-6-11-17/h2-8,10-15,19-22H,1,9,16H2/t19-,20-/m1/s1 |
InChI Key |
WSBWUAXXJYLIDQ-WOJBJXKFSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC=CC=C1)N[C@@H](CO)C=CC2=CC=CC=C2 |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NC(CO)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.